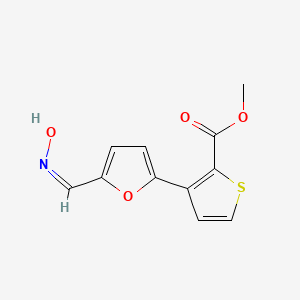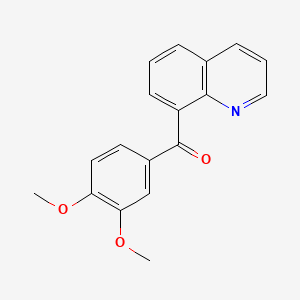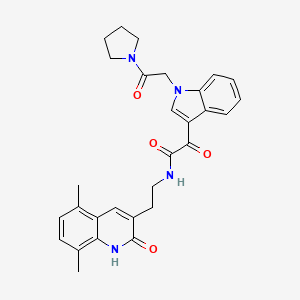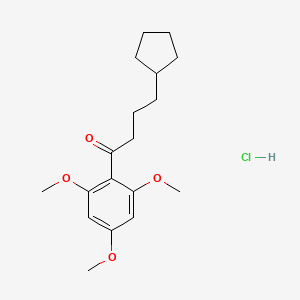
Dimethyl (1-(difluoromethyl)-2,2-difluoro-1-hydroxyethyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-2’(3’)-monophosphoric acid is a nucleotide derivative that plays a crucial role in various biological processes. It is a monophosphate ester of cytidine, a nucleoside composed of cytosine and ribose. This compound is involved in the synthesis of RNA and DNA and serves as a precursor for other important biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cytidine-2’(3’)-monophosphoric acid can be synthesized through enzymatic and chemical methods. One common approach involves the phosphorylation of cytidine using phosphoric acid derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific pH and temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of cytidine-2’(3’)-monophosphoric acid often involves multi-step processes that include fermentation, extraction, and purification. Microbial fermentation using genetically engineered strains can produce cytidine, which is then phosphorylated to obtain the desired monophosphate compound. Advanced purification techniques such as chromatography are employed to achieve high purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-2’(3’)-monophosphoric acid undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to produce cytidine and phosphoric acid.
Phosphorylation: It can be further phosphorylated to form cytidine diphosphate (CDP) and cytidine triphosphate (CTP).
Deamination: Cytidine-2’(3’)-monophosphoric acid can be deaminated to form uridine monophosphate (UMP).
Common Reagents and Conditions
Common reagents used in these reactions include phosphoric acid, enzymes like ribonuclease, and various catalysts. The reactions are typically carried out under controlled pH and temperature conditions to optimize yield and selectivity .
Major Products Formed
The major products formed from these reactions include cytidine, uridine monophosphate, cytidine diphosphate, and cytidine triphosphate. These products are essential for various biochemical pathways and have significant biological functions .
Applications De Recherche Scientifique
Cytidine-2’(3’)-monophosphoric acid has a wide range of applications in scientific research:
Chemistry: It is used as a model substrate for studying enzyme kinetics and reaction mechanisms.
Biology: The compound is crucial for understanding RNA and DNA synthesis, as well as nucleotide metabolism.
Medicine: It has potential therapeutic applications in treating neurodegenerative diseases and enhancing cognitive functions.
Mécanisme D'action
The mechanism of action of cytidine-2’(3’)-monophosphoric acid involves its incorporation into RNA and DNA during nucleic acid synthesis. It acts as a substrate for polymerases and other enzymes involved in nucleotide metabolism. The compound also participates in signaling pathways and regulatory processes that control cell growth and differentiation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cytidine-5’-monophosphate (CMP): Another monophosphate ester of cytidine, primarily involved in RNA synthesis.
Uridine-2’(3’)-monophosphate (UMP): A similar compound where cytosine is replaced by uracil, playing a role in RNA synthesis.
Adenosine-2’(3’)-monophosphate (AMP): A nucleotide derivative involved in energy transfer and signaling pathways.
Uniqueness
Cytidine-2’(3’)-monophosphoric acid is unique due to its specific role in RNA and DNA synthesis and its involvement in various biochemical pathways. Its ability to undergo multiple phosphorylation and deamination reactions makes it a versatile compound in both biological and industrial contexts .
Propriétés
Numéro CAS |
813-84-3 |
|---|---|
Formule moléculaire |
C5H9F4O4P |
Poids moléculaire |
240.09 g/mol |
Nom IUPAC |
2-dimethoxyphosphoryl-1,1,3,3-tetrafluoropropan-2-ol |
InChI |
InChI=1S/C5H9F4O4P/c1-12-14(11,13-2)5(10,3(6)7)4(8)9/h3-4,10H,1-2H3 |
Clé InChI |
JIULQIONDXIEHE-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(C(F)F)(C(F)F)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![PropanaMide, N-[2-(3,5,6,7-tetrahydro-2H-indeno[5,6-b]furan-7-yl)ethyl]-](/img/structure/B14113410.png)
![3-(3-methylphenyl)-1-[2-(trifluoromethyl)benzyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14113411.png)
![4-[(4-Aminobenzene-1-sulfonyl)amino]butanoic acid](/img/structure/B14113414.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-benzylacetamide](/img/structure/B14113421.png)



![(1E)-N-(4-chloroanilino)-1-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfonyl]methanimidoyl cyanide](/img/structure/B14113448.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B14113456.png)
![2-[[5-(1,3-Benzodioxol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14113463.png)
![1-methyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14113479.png)



